ERD-308

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ERD-308 is a highly potent PROTAC (Proteolysis Targeting Chimera) degrader of the estrogen receptor (ER) and is being studied for its potential to treat ER-positive breast cancer . It has been found to induce more than 95% of ER degradation at concentrations as low as 5 nM in both MCF-7 and T47D ER+ cell lines .

Synthesis Analysis

The synthesis of this compound involves the design and structure-activity relationship (SAR) studies of small-molecule ERα degraders based on the PROTAC concept . The campaign began with the replacement of the piperazine ring with a tertiary amine to gain a solvent-exposed region for linker attachment .

Molecular Structure Analysis

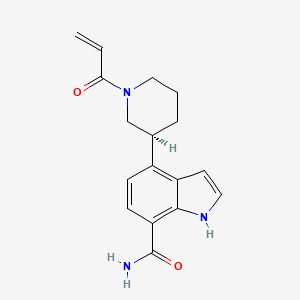

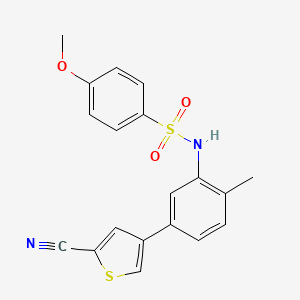

The chemical formula of this compound is C55H65N5O9S2 . It is a hybrid molecule that links together an ERα antagonist (a derivative of raloxifene) and a VHL ligand that engages the VHL E3 ligase to direct ERα receptors for ubiquitination and proteasomal degradation .

Chemical Reactions Analysis

This compound has been found to induce more than 95% of ER degradation at concentrations as low as 5 nM in both MCF-7 and T47D ER+ cell lines . It achieves DC50 (concentration causing 50% of protein degradation) values of 0.17 nM and 0.43 nM in MCF-7 and T47D ER+ cells, respectively .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 1004.26 . It appears as a solid and its color ranges from white to yellow .

Scientific Research Applications

- Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor : ERD-308 has been identified as a highly potent PROTAC ER degrader. It demonstrates significant efficacy in degrading ER in ER+ breast cancer cell lines, achieving DC50 values of 0.17 and 0.43 nM in MCF-7 and T47D cell lines, respectively. This compound induces more than 95% degradation of ER at low concentrations and is more effective than fulvestrant, the only approved selective ER degrader (SERD) (Hu et al., 2019).

Mechanism of Action

properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXUPNKLZNSUMC-YUQWMIPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H65N5O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does ERD-308 interact with its target, the estrogen receptor, and what are the downstream effects of this interaction?

A1: this compound functions as a proteolysis targeting chimera (PROTAC) []. It binds to the estrogen receptor (ER) and facilitates its ubiquitination by an E3 ligase, ultimately leading to the degradation of ER by the proteasome. This degradation effectively reduces the levels of ER, which in turn inhibits estrogen signaling pathways that drive the growth of estrogen receptor-positive (ER+) breast cancer cells.

Q2: What is the SAR (Structure-Activity Relationship) of this compound and how do structural modifications impact its activity, potency, and selectivity?

A2: While the provided abstract does not detail the specific structure of this compound or its SAR, it highlights that the compound is a result of “extensive structure-activity relationship (SAR) studies” []. This suggests that modifications to the structure of this compound were explored to optimize its potency and efficacy in degrading ER. Further investigation into the full research publication or related literature would be necessary to understand the precise structural elements contributing to this compound's activity and selectivity profile.

Q3: How does the in vitro efficacy of this compound compare to existing treatments for ER+ breast cancer, specifically fulvestrant?

A3: The research indicates that this compound exhibits greater efficacy in degrading ER compared to fulvestrant, the only approved selective estrogen receptor degrader (SERD) at the time of this study []. In both MCF-7 and T47D ER+ breast cancer cell lines, this compound demonstrated superior ER degradation, achieving greater than 95% degradation at a concentration of 5 nM. This enhanced degradation translated to more effective inhibition of cell proliferation in MCF-7 cells compared to fulvestrant. These findings suggest that this compound holds promise as a potential therapeutic agent for ER+ breast cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)